molecular formula C5H8N2S B1654428 3,5-Dimethylisothiazol-4-amine CAS No. 23031-84-7

3,5-Dimethylisothiazol-4-amine

Cat. No.: B1654428
CAS No.: 23031-84-7
M. Wt: 128.20
InChI Key: LVUJEEWZPXHTJF-UHFFFAOYSA-N
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Description

3,5-Dimethylisothiazol-4-amine is a heterocyclic compound featuring a five-membered isothiazole ring containing one sulfur and one nitrogen atom, with methyl substituents at the 3- and 5-positions and an amine group at the 4-position. This compound’s reactivity and applications likely derive from its heterocyclic core and substituents, which influence electronic effects, solubility, and bioactivity .

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUJEEWZPXHTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717555
Record name 3,5-Dimethyl-1,2-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23031-84-7
Record name 3,5-Dimethyl-1,2-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Dimethylisothiazol-4-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethyl-1,2,4-thiadiazole with ammonia can yield this compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3,5-Dimethylisothiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

3,5-Dimethylisothiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylisothiazol-4-amine involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cell wall synthesis and enzyme inhibition .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of 3,5-Dimethylisothiazol-4-amine and Analogs
Compound Name Heterocycle Substituents Molecular Formula Key Structural Notes
This compound Isothiazole (S, N) 3,5-dimethyl; 4-amine C₅H₈N₂S Sulfur contributes to electron-deficient ring
3,5-Dimethyl-1,2,4-triazol-4-amine Triazole (3N) 3,5-dimethyl; 4-amine C₄H₈N₄ Nitrogen-rich ring; planar geometry
5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole (2N, S) 5-(3,5-dimethylphenyl); 2-amine C₁₀H₁₀N₃S Extended conjugation via phenyl group
3,5-Dimethylisoxazol-4-amine Isoxazole (O, N) 3,5-dimethyl; 4-amine C₅H₈N₂O Oxygen imparts higher polarity vs. isothiazole

Key Observations :

  • Triazoles, with three nitrogen atoms, exhibit strong hydrogen-bonding capacity and planarity, favoring crystallinity .
  • Substituent Influence: Methyl groups (electron-donating) improve solubility in nonpolar solvents, while bulkier substituents (e.g., methoxyphenyl in ) reduce solubility but enhance π-π stacking .

Physical and Chemical Properties

Table 3: Physical Properties
Compound Name Melting Point (K) Solubility Hydrogen Bonding
This compound Moderate (inferred) Likely weak (S vs. O/N)
3,5-Bis(4-methoxyphenyl)-triazol-4-amine Low in water Strong N–H⋯N chains
5-(3,5-Dimethylphenyl)-thiadiazol-2-amine 408 Acetone-soluble Intramolecular C–H⋯N

Insights :

  • Thiadiazoles and triazoles exhibit higher melting points due to robust hydrogen-bonding networks .
  • Isoxazoles may display higher polarity than isothiazoles, impacting chromatographic behavior .

Biological Activity

3,5-Dimethylisothiazol-4-amine (DMITA) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMITA, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isothiazole ring, which contributes to its reactivity and biological properties. The molecular formula is C₇H₈N₂S, and it has a molecular weight of 168.21 g/mol. The presence of two methyl groups at positions 3 and 5 enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

DMITA has demonstrated notable antimicrobial properties against a range of pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 8 µg/mL against Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of DMITA

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus2
Pseudomonas aeruginosa8
Klebsiella pneumoniaeTBD
Acinetobacter baumanniiTBD

Cytotoxicity and Anticancer Activity

DMITA has shown promising cytotoxic effects in various cancer cell lines. In vitro studies have indicated that DMITA can inhibit the growth of several cancer types, including colorectal carcinoma and breast cancer. For example, it demonstrated a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer cell line HOP-92 at a concentration of 10 µM .

Table 2: Cytotoxic Effects of DMITA on Cancer Cell Lines

Cancer Cell LineGI (%) at 10 µM
HOP-92 (NSCLC)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14

The mechanism behind the biological activity of DMITA appears to be multifaceted. It has been suggested that DMITA may exert its effects through the modulation of cellular signaling pathways, particularly those involving kinases. Preliminary studies indicate that DMITA may target specific kinases involved in cell proliferation and survival, although further research is needed to elucidate these pathways .

Case Studies

  • Inhibition of Trypanosoma brucei : A recent study explored the potential of DMITA derivatives in inhibiting the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The research highlighted the compound's ability to act as a potent inhibitor with favorable pharmacokinetic properties .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy of DMITA against various resistant strains. The results indicated that DMITA not only inhibited bacterial growth but also reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylisothiazol-4-amine
Reactant of Route 2
Reactant of Route 2
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